molecular formula C10H5ClN2 B154564 4-Chloroquinoline-5-carbonitrile CAS No. 132586-14-2

4-Chloroquinoline-5-carbonitrile

Cat. No. B154564
M. Wt: 188.61 g/mol
InChI Key: CZFLCFMMESPBGQ-UHFFFAOYSA-N
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Description

4-Chloroquinoline-5-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is particularly significant in the field of medicinal chemistry due to its role in the formation of compounds that can inhibit the epidermal growth factor receptor (EGF-R) kinase, which is a target for cancer therapy .

Synthesis Analysis

The synthesis of 4-chloroquinoline-5-carbonitrile derivatives can be achieved through multiple pathways. One method involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield 4-oxo-1,4-dihydroquinoline-3-carbonitriles. Subsequent chlorination and reaction with substituted anilines produce the desired inhibitors . Another approach utilizes 4-chloroquinoline-3-carbaldehyde hydrazones, which undergo palladium-catalyzed intramolecular C–N bond formation to yield 4-anilinoquinoline-3-carbonitriles . Additionally, a one-pot synthesis method in a basic ionic liquid has been reported for the construction of 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of 4-chloroquinoline-5-carbonitrile derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a fluorescent derivative containing a 1,2,3-triazole moiety has been synthesized, and its structure was optimized using density functional theory (DFT) calculations. Spectroscopic analysis, including FT-IR and NMR, was performed to confirm the structure .

Chemical Reactions Analysis

4-Chloroquinoline-5-carbonitrile derivatives undergo a variety of chemical reactions. These reactions include cross-recyclization to form substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and their derivatives . The chloro and cyano substituents on the quinoline ring are reactive sites that can participate in further chemical transformations, leading to a wide range of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloroquinoline-5-carbonitrile derivatives are influenced by their molecular structure. For example, the fluorescent derivative mentioned earlier exhibits nonlinear optical properties and a high first-order hyperpolarizability, making it a potential material for nonlinear optical applications. Its photophysical properties, including absorption and emission spectra, were studied in different solvents, and the interaction with solvents was investigated using solvatochromic methods . The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined by single-crystal X-ray diffraction, revealing a triclinic space group and specific conformational features .

Scientific Research Applications

Application 1: Antibacterial and Antioxidant Activities

  • Summary of the Application: Quinoline heterocycle, which includes 4-Chloroquinoline-5-carbonitrile, is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials . A series of novel 7-chloroquinoline derivatives were synthesized, including 2,7-dichloroquinoline-3-carbonitrile .
  • Methods of Application or Experimental Procedures: The compounds were synthesized by the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
  • Results or Outcomes Obtained: The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and compounds displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .

Application 2: Antimicrobial Activity

  • Summary of the Application: Quinoline derivatives have been used since ancient times for their antimicrobial activity . Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Methods of Application or Experimental Procedures: Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Results or Outcomes Obtained: Among the tested compounds, 3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one and 3-((2-(4-hydroxybenzyl)-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one showed potent antibacterial and antifungal activity compared with streptomycin, ampicillin, and fluconazole .

Application 3: Synthesis of Pyrazolo Quinoline Derivatives

  • Summary of the Application: Quinoline derivatives are used in the synthesis of pyrazolo quinoline derivatives .
  • Methods of Application or Experimental Procedures: A series of novel pyrazolo [3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
  • Results or Outcomes Obtained: The synthesized molecules were screened for their efficacy against the typical drugs in the market .

Application 4: Anticancer Activity

  • Summary of the Application: Quinoline derivatives have been found to exhibit potent anticancer activity . Among this series, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to the presence of fluoro and chloro substitution .
  • Methods of Application or Experimental Procedures: The compounds were synthesized by chemical modification of quinoline . The synthesized molecules were then screened for their efficacy against the typical drugs in the market .
  • Results or Outcomes Obtained: The synthesized compounds showed potent anticancer activity when compared with 5-fluorouracil .

Application 5: Antimalarial Activity

  • Summary of the Application: Quinoline derivatives have been used since ancient times for their antimalarial activity . The culture of quinine and cinchonine, which were isolated from the bark of the cinchona tree for the treatment of malaria, started from 1820 .
  • Methods of Application or Experimental Procedures: The compounds were synthesized by chemical modification of quinoline . The synthesized molecules were then screened for their efficacy against the typical drugs in the market .
  • Results or Outcomes Obtained: The synthesized compounds showed potent antimalarial activity when compared with standard drugs .

Safety And Hazards

According to the safety data sheet, 4-Chloroquinoline-5-carbonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

Quinoline derivatives, including 4-Chloroquinoline-5-carbonitrile, have shown promise in various areas of medicine due to their wide range of biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity .

properties

IUPAC Name

4-chloroquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFLCFMMESPBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624054
Record name 4-Chloroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-5-carbonitrile

CAS RN

132586-14-2
Record name 4-Chloroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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